molecular formula C16H26N2O5 B14020679 methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate

methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate

Cat. No.: B14020679
M. Wt: 326.39 g/mol
InChI Key: OIIOGKCRACRASR-SRVKXCTJSA-N
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Description

Methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its pyrrolo[1,2-a]azepine core, which is a bicyclic system containing both a pyrrole and an azepine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group and the methyl ester functionality further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate typically involves multiple steps:

    Formation of the Pyrrolo[1,2-a]azepine Core: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Esterification: The carboxylic acid functionality is converted to the methyl ester using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring

    Reduction: Reduced derivatives with alcohol functionalities

    Substitution: Various substituted amines

Scientific Research Applications

Methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the active amine, which can then bind to the target site. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S,6S,9aS)-6-amino-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate
  • Methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate

Uniqueness

The presence of the Boc protecting group and the methyl ester functionality distinguishes this compound from its analogs. These functional groups can be selectively modified, allowing for the synthesis of a wide range of derivatives with diverse chemical and biological properties.

Properties

Molecular Formula

C16H26N2O5

Molecular Weight

326.39 g/mol

IUPAC Name

methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(21)17-11-7-5-6-10-8-9-12(14(20)22-4)18(10)13(11)19/h10-12H,5-9H2,1-4H3,(H,17,21)/t10-,11-,12-/m0/s1

InChI Key

OIIOGKCRACRASR-SRVKXCTJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]2CC[C@H](N2C1=O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2CCC(N2C1=O)C(=O)OC

Origin of Product

United States

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